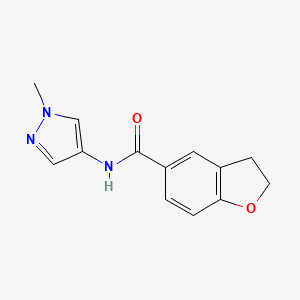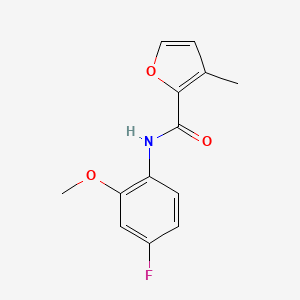![molecular formula C13H15N3O2 B7539494 N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMOM or Ro 31-8220 and is a protein kinase C (PKC) inhibitor. PKC is an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMOM has been shown to inhibit PKC activity, which makes it a potential candidate for various therapeutic applications.
Mécanisme D'action
DMOM exerts its effects by inhibiting PKC activity. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, DMOM can modulate these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
DMOM has been shown to have various biochemical and physiological effects, including inhibition of PKC activity, modulation of the immune response, and neuroprotective effects. DMOM has also been shown to inhibit the activity of other enzymes, including glycogen synthase kinase-3 (GSK-3) and mitogen-activated protein kinase (MAPK).
Avantages Et Limitations Des Expériences En Laboratoire
DMOM has several advantages for lab experiments, including its ability to inhibit PKC activity and modulate cellular processes. However, DMOM also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for DMOM research, including its potential applications in cancer therapy, neuroprotection, and autoimmune diseases. Further research is needed to determine the safety and efficacy of DMOM in these applications. Additionally, research is needed to determine the optimal dosage and administration of DMOM for these applications.
Méthodes De Synthèse
The synthesis of DMOM involves the reaction of 2,6-dimethylpyridine with 5-methyl-3-oxazolidinemethanol in the presence of a Lewis acid catalyst. The resulting product is then treated with cyanogen bromide to obtain DMOM.
Applications De Recherche Scientifique
DMOM has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, DMOM has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. DMOM has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and excitotoxicity. In immunology, DMOM has been shown to modulate the immune response, which makes it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-4-6-12(14-9)13(17)16(3)8-11-7-10(2)18-15-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALHALHOHLPRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
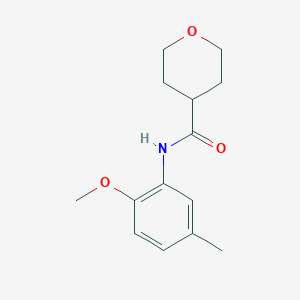

![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)

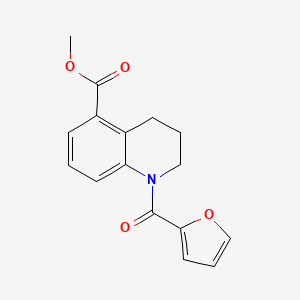

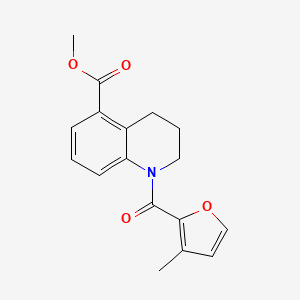

![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)
